molecular formula C12H18O2 B13081330 2-Propanoylspiro[4.4]nonan-1-one

2-Propanoylspiro[4.4]nonan-1-one

Cat. No.: B13081330
M. Wt: 194.27 g/mol
InChI Key: VKVZMARPHYODHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanoylspiro[44]nonan-1-one is a chemical compound with the molecular formula C12H18O2 It is a spirocyclic ketone, characterized by a unique structure where a spiro carbon atom connects two nonane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanoylspiro[4.4]nonan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable β-keto ester with a cyclic ketone in the presence of a strong base can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and catalytic processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Propanoylspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-Propanoylspiro[4.4]nonan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Propanoylspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanoylspiro[4.4]nonan-1-one stands out due to its specific spirocyclic structure, which imparts unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-propanoylspiro[4.4]nonan-4-one

InChI

InChI=1S/C12H18O2/c1-2-10(13)9-5-8-12(11(9)14)6-3-4-7-12/h9H,2-8H2,1H3

InChI Key

VKVZMARPHYODHX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCC2(C1=O)CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.